molecular formula C7H3F2N B1296988 3,4-Difluorobenzonitrile CAS No. 64248-62-0

3,4-Difluorobenzonitrile

Cat. No. B1296988
CAS RN: 64248-62-0
M. Wt: 139.1 g/mol
InChI Key: BTBFCBQZFMQBNT-UHFFFAOYSA-N
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Description

3,4-Difluorobenzonitrile is a chemical compound with the molecular formula C7H3F2N . It has a molecular weight of 139.11 g/mol . It is used as an intermediate in the synthesis of various pharmaceuticals, pesticides, and liquid crystal materials .


Synthesis Analysis

There are several methods for the synthesis of 3,4-Difluorobenzonitrile. One method involves reacting 1,2-difluorobenzene with trichloroacetic chloride in the presence of a Lewis acid catalyst . Another method involves a halogen-exchange reaction between 3,4-dichlorobenzonitrile and spray-dried potassium fluoride .


Molecular Structure Analysis

The molecular structure of 3,4-Difluorobenzonitrile consists of a benzene ring with two fluorine atoms and a nitrile group attached to it . The InChI Key for this compound is BTBFCBQZFMQBNT-UHFFFAOYSA-N .


Chemical Reactions Analysis

3,4-Difluorobenzonitrile can undergo various chemical reactions. For instance, it can be aminated via nucleophilic aromatic substitution . It can also be used in the preparation of fluorophenoxy herbicides and fluorine-substituted benzyl amides .


Physical And Chemical Properties Analysis

3,4-Difluorobenzonitrile is a solid compound with a melting point of 52-54 °C . It has a density of 1.3±0.1 g/cm3 and a boiling point of 189.3±20.0 °C at 760 mmHg . Its vapor pressure is 0.6±0.4 mmHg at 25°C .

Scientific Research Applications

Synthesis and Industrial Applications

  • Synthesis Process : 3,4-Difluorobenzonitrile is synthesized from 3,4-dichlorobenzoyl chloride through a process involving amidation, dehydration, and fluorination. This synthesis is significant for producing selective herbicides like cyhalofop butyl. The method has potential for industrial application due to its effective route (Cheng, 2006).

  • New Synthesis Method : A novel method of synthesizing 3,4-Difluorobenzonitrile via step-by-step fluorination from 3,4-dichlorobenzonitrile has been proposed. This method offers higher yield and better control of issues like polymerization and darkening, improving upon previous techniques (Zhang, 2012).

Chemical Analysis and Properties

  • Structural Analysis Using Spectroscopy : The rotational spectra of fluorinated benzonitriles, including 3,4-Difluorobenzonitrile, were investigated using Fourier transform microwave spectroscopy. This study helps in understanding the effect of fluorine substitution on the geometry of the benzonitrile backbone (Kamaee et al., 2015).

  • Microwave Spectrum Analysis : The microwave spectrum of 3,4-Difluorobenzonitrile was studied to determine its rotational and nitrogen quadrupole coupling constants. Such studies provide insights into the electronic structure and bonding characteristics of the molecule (Onda et al., 2002).

Applications in Polymer and Material Science

  • Polymer Synthesis : 3,4-Difluorobenzonitrile was used to synthesize multicyclic poly(benzonitrile ether)s. The study involved polycondensing silylated 1,1,1-tris(4-hydroxyphenyl)ethane with isomeric difluorobenzonitriles, contributing to the development of novel polyethers (Kricheldorf et al., 2005).

Energy and Environmental Applications

  • Solar Cell Efficiency Improvement : A study explored the use of a perfluorinated compound derived from 3,4-Difluorobenzonitrile as an additive in polymer solar cells. This research highlighted how such additives can enhance power conversion efficiencies by improving the molecular ordering within the solar cells (Jeong et al., 2011).

Safety And Hazards

3,4-Difluorobenzonitrile is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

Future Directions

3,4-Difluorobenzonitrile is a key intermediate for preparing cyhalofop-butyl, a post-emergence herbicide for paddy fields . It is also an intermediate for preparing chemical products such as 3,4-difluoroaniline, 3,4-difluorobenzoic acid, 3,4-difluorobenzenetrifluoride, and can be used for synthesizing pesticides, medicines, and fluorine-containing liquid crystal materials . Therefore, finding cost-effective and environmentally friendly methods for its synthesis is of great importance .

properties

IUPAC Name

3,4-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBFCBQZFMQBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214463
Record name 3,4-Difluorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluorobenzonitrile

CAS RN

64248-62-0
Record name 3,4-Difluorobenzonitrile
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Record name 3,4-Difluorobenzonitrile
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Record name 3,4-Difluorobenzonitrile
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Record name 3,4-difluorobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
H Suzuki, Y Kimura - Journal of fluorine chemistry, 1991 - Elsevier
341 Received: November 12, 1990; accepted: February 25, 1991 SYNTHESIS OF 3,4-DIFLUOROBENZONITRILE AND MONOFLUOROBENZO- NITRILES Page 1 Journal of Fluorine …
Number of citations: 40 www.sciencedirect.com
N Sundaraganesan, C Meganathan, BD Joshua… - … Acta Part A: Molecular …, 2008 - Elsevier
In this work, the experimental and theoretical spectra of 3-chloro-4-fluoro benzonitrile (3C4FBN) were studied. The Fourier transform infrared and Fourier transform Raman spectra of …
Number of citations: 102 www.sciencedirect.com
SI Druzhinin, YB Jiang, A Demeter… - Physical Chemistry …, 2001 - pubs.rsc.org
The introduction of a fluoro-substituent in the phenyl ring of 4-(1-azetidinyl)benzonitrile (P4C) leads to smaller fluorescence quantum yields Φf and shorter decay times τ in alkane …
Number of citations: 18 pubs.rsc.org
M Zheng, J Wang, J Zhang, S Luo - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
The title compound, C13H8FNO2, was synthesized from 3,4-difluorobenzonitrile and hydroquinone. The dihedral angle between the two aromatic rings is 70.9 (2). In the crystal structure…
Number of citations: 2 scripts.iucr.org
J Zhang, J Wu, J Wang, Y Li, S Luo - Acta Crystallographica Section …, 2009 - scripts.iucr.org
The title compound, C20H10F2N2O2, was synthesized from hydroquinone and 3,4-difluorobenzonitrile. The centroid of the central aromatic ring is on a crystallographic center of …
Number of citations: 1 scripts.iucr.org
MT Hosamani, NH Ayachit, DK Deshpande - Journal of Molecular Liquids, 2009 - Elsevier
Dielectric relaxation behavior of polar molecules in a non-polar solvent at different microwave frequencies and over a range of temperatures and concentrations give insight into inter-, …
Number of citations: 1 www.sciencedirect.com
S Luo, J Zhang, J Wang, B Li - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
The title compound, C20H14FNO4S, was synthesized from hydroquinone, p-toluenesulfonyl chloride and 3,4-difluorobenzonitrile. A folded conformation is adopted by the crystal …
Number of citations: 2 scripts.iucr.org
GC Eastmond, TL Gilchrist, J Paprotny… - New Journal of …, 2001 - pubs.rsc.org
Cyano-activated fluoro displacement reactions between 2,3- and 3,4-difluorobenzonitriles and the nucleophiles catechol, 2-aminophenol, 2-aminobenzenethiol and benzene-1,2-dithiol …
Number of citations: 32 pubs.rsc.org
K Ramu, CGR Rao, C Santhamma - Spectrochimica Acta Part A: Molecular …, 1993 - Elsevier
A new technique—photoacoustic spectroscope (PAS)—is applied to the study of the electronic transitions in the six isomers 3,5-; 2,4-; 2,5-; 3,4-; 2,3-; and 2,6-difluorobenzonitriles. The …
Number of citations: 10 www.sciencedirect.com
WE Toland, LK Ferstanding - The Jaurnal of Organic Chemistry, 1958
Number of citations: 2

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